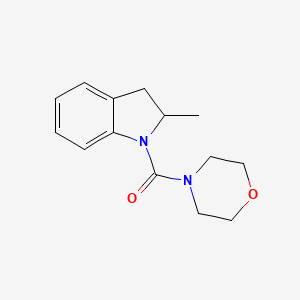![molecular formula C21H26N8O B15122750 4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B15122750.png)
4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a morpholine ring, a pyrimidine ring, and a pyridopyrimidine moiety, making it a unique and versatile molecule in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine typically involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common method involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and reagents such as N,N-dimethylformamide (DMF) and thionyl chloride may be used to facilitate the reactions .
化学反応の分析
Types of Reactions
4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include DMF, thionyl chloride, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s lipophilicity allows it to easily diffuse into cells and exert its effects .
類似化合物との比較
Similar Compounds
Palbociclib: A breast cancer drug developed by Pfizer, which also targets kinases.
Dilmapimod: Investigated for its potential activity against rheumatoid arthritis.
Piritrexim: A synthetic antifolate with antitumor properties.
Uniqueness
4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its specific combination of functional groups and its ability to target multiple kinases
特性
分子式 |
C21H26N8O |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
4-[4-methyl-6-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C21H26N8O/c1-15-13-19(26-21(23-15)29-9-11-30-12-10-29)27-5-7-28(8-6-27)20-17-3-4-22-14-18(17)24-16(2)25-20/h3-4,13-14H,5-12H2,1-2H3 |
InChIキー |
MVBLKYNQYJYGNU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B15122670.png)
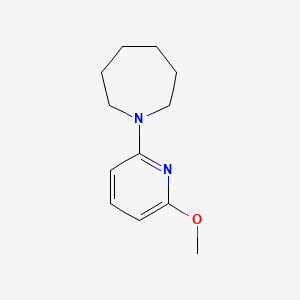
![2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B15122682.png)
![6-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-3-ol](/img/structure/B15122693.png)
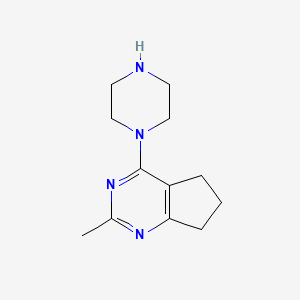
![1-(2,3-Dimethylphenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B15122702.png)
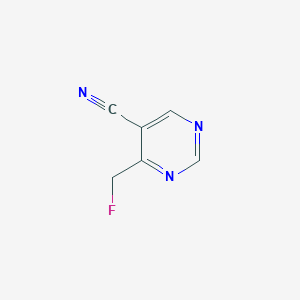
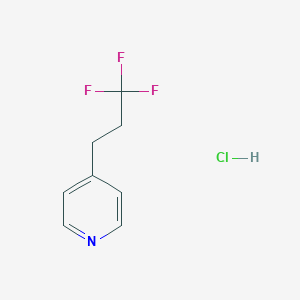
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-fluoropyrimidine](/img/structure/B15122718.png)
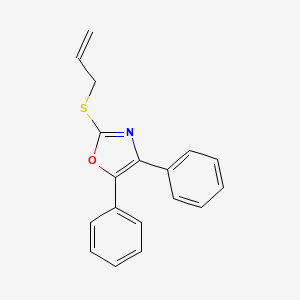
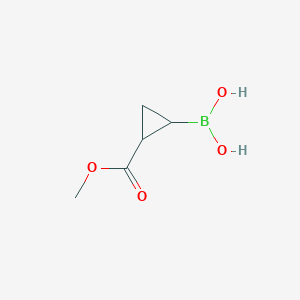
![N-propyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B15122741.png)
![3-[(4-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15122748.png)
